N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-4-5-11-15-16-12(21-11)14-13(18)17-6-7-20-10(8-17)9-19-2/h10H,3-9H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFMXALKQEPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)N2CCOC(C2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide typically involves the following steps:
Preparation of 5-butyl-1,3,4-thiadiazol-2-ylamine: This can be achieved by reacting butylamine with carbon disulfide and hydrazine.
Formation of the Morpholine Carboxamide: The morpholine-4-carboxylic acid is activated and then reacted with the 5-butyl-1,3,4-thiadiazol-2-ylamine to form the desired compound.
Methoxymethylation: The final step involves the methoxymethylation of the morpholine ring using formaldehyde and methanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted thiadiazoles with different substituents on the ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in biological research. Medicine: The compound has been studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties. Industry: It is used in the development of new drugs and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(methoxymethyl)morpholine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. The compound may inhibit enzymes or receptors that play a role in disease progression, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds are used as insecticidal agents.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its cytotoxic properties against cancer cell lines.
N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives: These compounds exhibit antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
